Superior FP Prostanoid Receptor Binding Affinity: Tafluprost vs. Latanoprost
Tafluprost acid (the active metabolite of Tafluprost) exhibits a significantly higher binding affinity for the human prostanoid FP receptor compared to the carboxylic acid of latanoprost (PhXA85). The inhibition constant (Ki) for Tafluprost acid is 0.4 nM, whereas the Ki for latanoprost acid is 4.7 nM [1]. This represents a 12-fold higher affinity for the FP receptor [1]. This finding is consistent across multiple sources, with the DrugBank reporting an affinity approximately 12 times higher than latanoprost [2].
| Evidence Dimension | FP Prostanoid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.4 nM (Tafluprost acid, AFP-172) |
| Comparator Or Baseline | Latanoprost acid (PhXA85): Ki = 4.7 nM |
| Quantified Difference | Tafluprost acid has a 12-fold higher affinity (0.4 nM vs. 4.7 nM) |
| Conditions | Competitive binding assay using a radiolabelled ligand in a cell line stably expressing the recombinant human prostanoid FP receptor [1]. |
Why This Matters
Higher receptor affinity may translate to enhanced IOP-lowering potency and potentially longer duration of action, which can influence dosing frequency and therapeutic persistence in clinical and research settings.
- [1] Takagi Y, Nakajima T, Shimazaki A, et al. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug. Exp Eye Res. 2004;78(4):767-76. doi:10.1016/j.exer.2003.12.007 View Source
- [2] DrugBank. Tafluprost. DB08819. https://go.drugbank.com/drugs/DB08819 View Source
